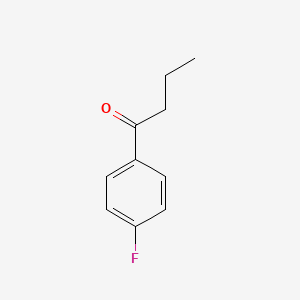

4'-Fluorobutyrophenone

Overview

Description

Synthesis Analysis

The synthesis of 4'-Fluorobutyrophenone and its derivatives involves multiple steps, including selective ortho-amination of difluorobutyrophenone derivatives. Sasajima et al. (1978) described a novel synthesis method utilizing a selective ortho-amination as a key step for producing 2'-amino-4'-fluorobutyrophenone derivatives, highlighting the effects of solvents and temperature on the selectivity of this reaction (Sasajima, K., Ono, K., Katsube, J., & Yamamoto, Hisao., 1978).

Molecular Structure Analysis

The molecular structure of 4'-Fluorobutyrophenone and its interaction with water molecules has been studied using rotational spectroscopy and quantum chemical calculations. Wang et al. (2023) investigated the rotational spectra of the 4'-Fluorobutyrophenone monomer and its monohydrate, revealing insights into the conformer's structure and the stabilization mechanisms involving hydrogen bonding (Wang, X., Li, J., Lei, J., Xu, X., Zheng, Y., Chen, J., Tian, X., & Gou, Q., 2023).

Chemical Reactions and Properties

4'-Fluorobutyrophenone undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, Woydziak et al. (2012) demonstrated the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution, starting from bis(2,4,5-trifluorophenyl)methanone, a derivative of 4'-Fluorobutyrophenone. This process showcases the compound's reactivity and its potential as a precursor for synthesizing fluorinated fluorophores (Woydziak, Z. R., Fu, L., & Peterson, B., 2012).

Physical Properties Analysis

The physical properties of 4'-Fluorobutyrophenone, such as its spectroscopic characteristics, have been extensively studied. Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and performed detailed spectroscopic analysis, including FT-IR and molecular docking, to understand its physicochemical parameters and biological behaviors. This research provides valuable insights into the physical properties of fluorobutyrophenone derivatives and their potential applications (Najiya, A., Panicker, C., Sapnakumari, M., Narayana, B., Sarojini, B., & Van Alsenoy, C., 2014).

Scientific Research Applications

- Scientific Field : Fluorescence Spectroscopy

- Application Summary : 4-Chloro-4’-fluorobutyrophenone is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application/Experimental Procedures : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .

- Results/Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

-

Scientific Field : Pharmaceutical Synthesis

- Application Summary : 4-Chloro-4’-fluorobutyrophenone is used as an intermediate in the synthesis of various pharmaceutical compounds . It acts as a fundamental building block for introducing the 4-chloro-4’-fluorobutyrophenone group into target molecules, enabling the incorporation of desirable properties or biological activity .

- Methods of Application/Experimental Procedures : Depending on the specific application, the presence of this compound can enhance drug potency, selectivity, or metabolic stability .

- Results/Outcomes : Notably, it finds particular use in the manufacturing of active pharmaceutical ingredients (APIs) employed in antipsychotic medication and treatments for depression . It is used as a pharmaceuticals intermediate for the synthesis of Azaperone, Bromperidol, Haloperidol, Benperidol and other APIs .

-

Scientific Field : Veterinary Pharmaceuticals

- Application Summary : 4-Chloro-4’-fluorobutyrophenone is also used as an intermediate for veterinary pharmaceuticals .

- Methods of Application/Experimental Procedures : It is used in the synthesis of veterinary pharmaceuticals like Droperidol and Fluanisone .

- Results/Outcomes : The presence of this compound can enhance the effectiveness of these veterinary pharmaceuticals .

-

Scientific Field : Organic Synthesis

- Application Summary : 4-Chloro-4’-fluorobutyrophenone is used as an intermediate in organic synthesis . It acts as a fundamental building block for introducing the 4-chloro-4’-fluorobutyrophenone group into target molecules .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .

- Results/Outcomes : The presence of this compound can enhance the properties or biological activity of the target molecule .

-

Scientific Field : Analytical Standard

- Application Summary : 4-Chloro-4’-fluorobutyrophenone serves as a valuable analytical standard for identification and quantification purposes .

- Methods of Application/Experimental Procedures : It is used in various analytical techniques to provide a reference for the identification and quantification of other compounds .

- Results/Outcomes : The use of this compound as an analytical standard can improve the accuracy and reliability of analytical results .

Safety And Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDXPJMOWRLLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206947 | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluorobutyrophenone | |

CAS RN |

582-83-2 | |

| Record name | 1-(4-Fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

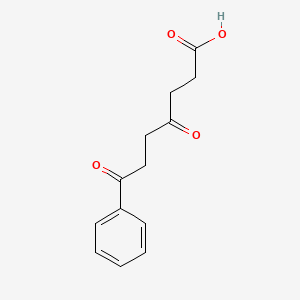

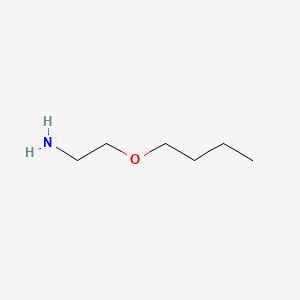

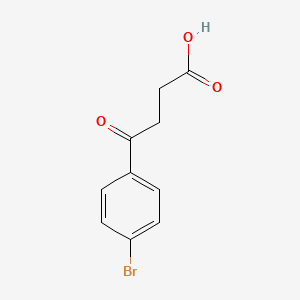

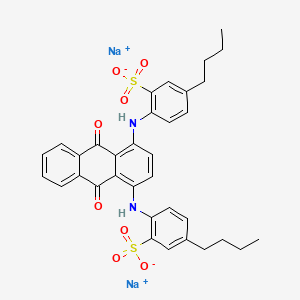

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)